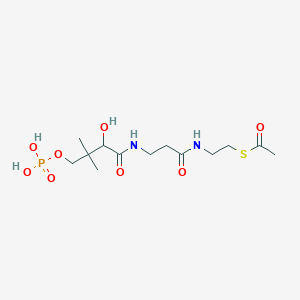

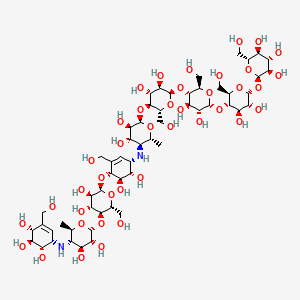

![molecular formula C18H18BrNO3 B1232044 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol CAS No. 439108-76-6](/img/structure/B1232044.png)

6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, utilizing specific reagents to introduce or modify functional groups within the molecule. While the specific synthesis pathways for "6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol" are not directly reported, related research discusses the synthesis of structurally similar compounds, providing insight into potential synthetic strategies. For instance, the synthesis of compounds with intricate structures such as 6,7-dihydro-2-methoxy-4-substituted-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles showcases the use of direct methods and full matrix least squares with anisotropic thermal parameters for non-hydrogen atoms, indicating complex synthetic routes that could be analogous to those used for our compound of interest (Moustafa & Girgis, 2007).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, provides detailed insights into the arrangement of atoms within a compound, impacting its chemical reactivity and physical properties. For closely related compounds, such as various pyridine derivatives, structural analyses reveal the presence of specific conformations and intermolecular interactions, such as hydrogen bonding, which could also be relevant to the understanding of "this compound" (Quiroga et al., 2010).

Chemical Reactions and Properties

The reactivity of a compound is significantly influenced by its molecular structure. For example, bromonium ions' reactivity with acceptor olefins indicates the influence of structural features on chemical behavior. Such studies can hint at the reactivity patterns of "this compound" in various chemical environments (Neverov et al., 2003).

Scientific Research Applications

Synthesis and Biological Evaluation

- Antimicrobial Applications : A study by El‐Wahab et al. (2015) explored the antimicrobial activity of compounds similar to 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol when incorporated into polyurethane varnish and printing ink, showing significant antimicrobial effects (El‐Wahab et al., 2015).

Medicinal Chemistry and Drug Development

Endothelin Receptor Antagonism : A compound containing a structure similar to the benzodioxole group, as found in this compound, was evaluated for its potential as an endothelin receptor antagonist, highlighting its potential therapeutic applications in cardiovascular disorders (Tasker et al., 1997).

Antiviral Activity : Research on pyrimidine derivatives, related in structure to this compound, showed marked inhibitory activity against retrovirus replication in cell culture, suggesting potential antiviral applications (Hocková et al., 2003).

Cancer Research

Antitumor Properties : A study by Insuasty et al. (2008) on derivatives of 1,3-benzodioxol, a core structure in this compound, showed significant activity against various human tumor cell lines, indicating potential use in cancer treatment (Insuasty et al., 2008).

Synthesis of New Coumarin Derivatives : Al-Haiza et al. (2003) synthesized new derivatives of benzodioxol, similar to the compound , which were evaluated for antimicrobial activity, showing the potential for developing new antibacterial agents (Al-Haiza et al., 2003).

Cardiovascular Research

- Antihypertensive Activity : Research by Rana et al. (2004) involving compounds structurally related to this compound explored their antihypertensive properties, offering insights into potential cardiovascular applications (Rana et al., 2004).

Antioxidant Studies

- Antioxidant Properties : A study by Akbas et al. (2018) on pyrimidine derivatives, which are structurally related to the compound , examined their antioxidant properties, suggesting potential for use in conditions associated with oxidative stress (Akbas et al., 2018).

Gastrointestinal Research

- Anti-ulcer Activity : Research on dihydropyrimidines, similar in structure to this compound, showed promising results for anti-ulcer activity, indicating potential applications in treating gastrointestinal disorders (Rana et al., 2011).

Safety and Hazards

The compound has been associated with some hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name |

6-[(4-bromophenyl)-pyrrolidin-1-ylmethyl]-1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c19-13-5-3-12(4-6-13)18(20-7-1-2-8-20)14-9-16-17(10-15(14)21)23-11-22-16/h3-6,9-10,18,21H,1-2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHAVYWPOCSGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=C(C=C2)Br)C3=CC4=C(C=C3O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

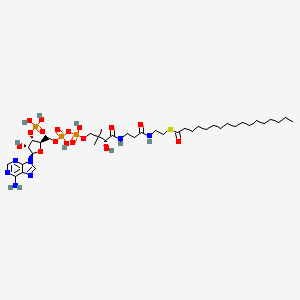

![5-(2-Carboxyethyl)-6-[6-(4-methoxyphenyl)hex-5-enoxy]-9-oxoxanthene-2-carboxylic acid](/img/structure/B1231970.png)

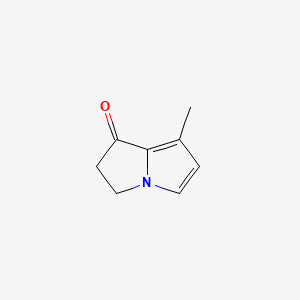

![4-[3-(1,3-Benzodioxol-5-ylmethylamino)-7-methyl-2-imidazo[1,2-a]pyridinyl]phenol](/img/structure/B1231980.png)

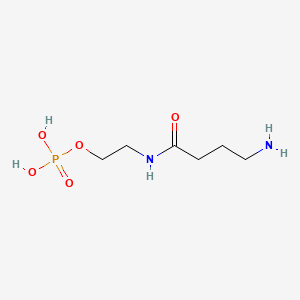

![2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol](/img/structure/B1231981.png)

![4-[[3-Cyano-4-methyl-6-(3-pyridinyl)-2-pyridinyl]thio]-3-oxobutanoic acid ethyl ester](/img/structure/B1231982.png)

![2-[(3-Fluorophenyl)methylthio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231983.png)